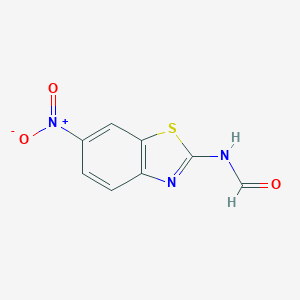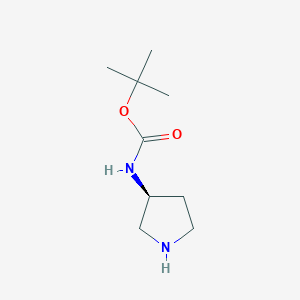
1-(2-isocyanoethyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)ethylisocyanide is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of an isocyanide group attached to a 2-(4-methoxyphenyl)ethyl moiety. Isocyanides are known for their unique reactivity due to the dichotomy between carbenoid and triple bond characters, making them valuable in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxyphenyl)ethylisocyanide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide under basic conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scales and higher yields.
Analyse Chemischer Reaktionen
2-(4-Methoxyphenyl)ethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include isocyanates, amines, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)ethylisocyanide has several applications in scientific research:
Chemistry: It is used in the synthesis of heterocycles and multicomponent reactions (IMCRs), such as the Ugi reaction.
Biology: This compound is utilized in proteomics research for labeling and detecting proteins.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)ethylisocyanide involves its reactivity as both a nucleophile and an electrophile. The isocyanide group can interact with various molecular targets, forming stable complexes and facilitating chemical transformations. The compound’s unique reactivity is attributed to the presence of a nucleophilic terminal carbon and an electrophilic terminal carbon, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)ethylisocyanide can be compared with other isocyanides such as phenylethyl isocyanide and 2-isocyanopyrimidine. While all these compounds share the isocyanide functional group, 2-(4-Methoxyphenyl)ethylisocyanide is unique due to the presence of a methoxy group on the phenyl ring, which can influence its reactivity and interactions . Similar compounds include:
- Phenylethyl isocyanide
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
These compounds exhibit different reactivities and applications based on their structural differences and functional groups.
Eigenschaften
IUPAC Name |
1-(2-isocyanoethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUZGARTMXQDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332316 |
Source


|
| Record name | 2-(4-Methoxyphenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112057-91-7 |
Source


|
| Record name | 2-(4-Methoxyphenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)


